6-(Difluoromethyl)isoquinoline

Beschreibung

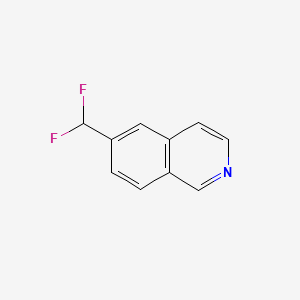

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(difluoromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)8-1-2-9-6-13-4-3-7(9)5-8/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHUTDGSHKOAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306172 | |

| Record name | 6-(Difluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-75-8 | |

| Record name | 6-(Difluoromethyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Difluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Difluoromethyl Isoquinoline and Its Derivatives

Strategies for Isoquinoline (B145761) Ring System Construction

The formation of the isoquinoline framework is a critical first step. Various methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed processes.

Cyclization Reactions for Isoquinoline Core Formation

Intramolecular cyclization reactions are a cornerstone of isoquinoline synthesis. These methods typically involve the formation of a new carbon-carbon or carbon-nitrogen bond to close the ring.

One of the most established methods is the Bischler-Napieralski reaction . This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates. wikipedia.orgnrochemistry.com The reaction is typically carried out in acidic conditions at reflux temperatures, using dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comorganic-chemistry.org For substrates that lack electron-donating groups on the benzene (B151609) ring, a combination of P₂O₅ in refluxing POCl₃ is often most effective. organic-chemistry.org The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.orgnrochemistry.com More recent modifications of this reaction allow for milder conditions. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with 2-chloropyridine (B119429) enables the reaction to proceed at lower temperatures, which is beneficial for sensitive substrates. nih.gov

Table 1: Reagents and Conditions for Bischler-Napieralski Reaction

| Reagent(s) | Conditions | Substrate Suitability | Reference(s) |

| POCl₃ | Refluxing | General | wikipedia.orgorganic-chemistry.org |

| P₂O₅ in refluxing POCl₃ | Refluxing | Lacking electron-donating groups | organic-chemistry.org |

| SnCl₄, BF₃ etherate | Varies | Phenethylamides | organic-chemistry.org |

| Tf₂O, PPA | Varies | Phenethylcarbamates | organic-chemistry.org |

| Tf₂O, 2-chloropyridine | Low temperature to ambient | General, including sensitive substrates | nih.gov |

Intramolecular cyclization can also be a part of cascade reactions, where a sequence of reactions occurs in a single pot. For example, radical addition to an alkene can be followed by an intramolecular cyclization to form polycyclic structures. researchgate.net

Cascade Reaction Approaches to Isoquinoline Frameworks

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to complex molecules like isoquinolines from simple starting materials in a single operation. acs.org These reactions often involve radical intermediates. For instance, a radical cascade cyclization has been developed for the synthesis of benzimidazo[2,1-a]isoquinolin-6(5H)-ones. acs.org This process can be initiated by various means, including the use of radical initiators or photoredox catalysis.

One notable example is the synthesis of 6-fluoroalkylated isoquinolines from vinyl isocyanides. rsc.org This metal-free radical cascade is initiated by an electron, potentially from trace metals, and proceeds through an imidoyl radical intermediate that cyclizes to form the isoquinoline ring. rsc.org Similarly, difluoromethylated isoquinoline-1,3-diones can be synthesized through a visible-light-induced radical difluoromethylation/cyclization of N-benzamides. researchgate.net This method is advantageous for its mild, metal-free conditions. researchgate.net

Metal-Catalyzed Annulation and Cross-Coupling Methods for Isoquinoline Synthesis

Transition metal-catalyzed reactions have become powerful tools for isoquinoline synthesis due to their high efficiency and functional group tolerance. researchgate.netbohrium.com Metals such as rhodium (Rh), ruthenium (Ru), palladium (Pd), cobalt (Co), and copper (Cu) are frequently employed. researchgate.netbohrium.commdpi.com

Annulation reactions involving C-H activation are particularly prominent. researchgate.netmdpi.com In these reactions, a metal catalyst activates a C-H bond on an aromatic ring, which then reacts with an alkyne or alkene to build the isoquinoline core. researchgate.netmdpi.com For example, rhodium-catalyzed oxidative annulation of imine derivatives with an acetylene (B1199291) surrogate has been used to synthesize isoquinolines under mild conditions. nih.gov Palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenoic acid esters provides a route to 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com

Table 2: Transition Metals in Isoquinoline Synthesis

| Metal Catalyst | Reaction Type | Key Features | Reference(s) |

| Rhodium (Rh) | C-H Activation/Annulation | Mild conditions, formal acetylene annulation | researchgate.netmdpi.comnih.gov |

| Palladium (Pd) | C-H Activation/Annulation | High regioselectivity, synthesis of hydroisoquinolones | researchgate.netmdpi.comresearchgate.net |

| Ruthenium (Ru) | C-H Activation/Annulation | Diverse applications | researchgate.netmdpi.com |

| Cobalt (Co) | C-H Activation/Annulation, [4+2] Annulation | Sustainable, used in various annulation reactions | bohrium.commdpi.comresearchgate.net |

| Copper (Cu) | Various organic transformations | Used for isoquinoline construction | bohrium.commdpi.com |

Introduction of the Difluoromethyl Group at the C-6 Position of Isoquinoline

Once the isoquinoline ring is formed, or concurrently with its formation, the difluoromethyl (CF₂H) group must be introduced at the C-6 position. This is often achieved through radical difluoromethylation.

Radical Difluoromethylation Strategies

Radical difluoromethylation has emerged as a powerful method for installing the CF₂H group. acs.orgbioorganica.com.ua This approach often involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then reacts with the isoquinoline scaffold. acs.orgbioorganica.com.ua

A variety of difluoromethylating agents are available, including S-(difluoromethyl)diarylsulfonium salts and sodium difluoromethanesulfinate (HCF₂SO₂Na). acs.orgsioc-journal.cn These reagents can generate the •CF₂H radical under appropriate conditions, which then participates in cascade reactions involving cyclization to form difluoromethylated isoquinoline derivatives. acs.orgbioorganica.com.ua For example, difluoromethylated indolo[2,1-a]isoquinolines have been synthesized via a visible-light-induced difluoromethylation/cyclization of 2-aryl indoles using HCF₂SO₂Na. sioc-journal.cn

Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient way to generate radicals. beilstein-journals.orgnih.gov This strategy is particularly effective for the difluoromethylation of heterocycles. acs.org

In this approach, a photocatalyst, upon absorbing visible light, becomes excited and can then interact with a difluoromethyl radical precursor to generate the •CF₂H radical. acs.orgbeilstein-journals.org For example, S-(difluoromethyl)diarylsulfonium salt has been shown to be an effective difluoromethyl radical precursor under photoredox catalysis for the difluoromethylation of isocyanides, leading to a variety of difluoromethylated isoquinolines in moderate to excellent yields. acs.org Similarly, photoredox-catalyzed radical aryldifluoromethylation of N-arylacrylamides has been achieved using a similar sulfonium (B1226848) salt, where the generated difluoromethyl radical adds to the double bond, initiating a cyclization cascade. beilstein-journals.org

Table 3: Common Precursors for Radical Difluoromethylation

| Precursor | Method of Activation | Application | Reference(s) |

| S-(Difluoromethyl)diarylsulfonium salt | Photoredox Catalysis | Difluoromethylation of isocyanides and N-arylacrylamides | acs.orgbeilstein-journals.org |

| HCF₂SO₂Na | Visible-light induction | Difluoromethylation/cyclization of 2-aryl indoles | sioc-journal.cn |

| α,α-difluorophenylacetic acid | Radical cascade cyclization | Synthesis of difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones | acs.org |

Utilization of Difluoromethyl Radical Precursors

The generation of the difluoromethyl radical (•CF2H) from various precursors is a cornerstone of modern synthetic methods for producing difluoromethylated compounds. researchgate.net These radicals can then be incorporated into the isoquinoline framework through various reaction pathways.

S-(Difluoromethyl)diarylsulfonium Salts

S-(Difluoromethyl)diarylsulfonium salts have proven to be effective precursors for the difluoromethyl radical, particularly under photoredox catalysis. acs.org In a notable application, these salts are used in the visible-light-driven radical difluoromethylation of isocyanides to create a range of difluoromethylated phenanthridines and isoquinolines. acs.org This method is efficient and proceeds under mild conditions, tolerating a variety of isocyanide substrates to give moderate to excellent yields. acs.orgresearchgate.net The reaction is predicated on the generation of the •CF2H radical, which then engages in a cyclization cascade with the isocyanide to form the desired heterocyclic product. wiley.com

A plausible mechanism involves the single-electron reduction of the S-(difluoromethyl)diarylsulfonium salt by an excited photocatalyst, leading to the formation of the •CF2H radical. This radical then adds to the isocyanide, initiating a sequence of events that culminates in the formation of the difluoromethylated isoquinoline ring system.

| Catalyst/Reagent System | Substrate | Product | Yield | Reference |

| Ir(ppy)3 / S-(Difluoromethyl)diarylsulfonium salt | Isocyanides | Difluoromethylated isoquinolines | Moderate to Excellent | acs.org |

Difluoromethylborates

While the provided data does not specifically detail the use of difluoromethylborates for the synthesis of 6-(difluoromethyl)isoquinoline, the general principles of radical generation from borate (B1201080) species suggest their potential applicability. These reagents can also serve as sources for the •CF2H radical under appropriate conditions, offering an alternative pathway for the difluoromethylation of isoquinoline precursors.

Electrochemical Difluoromethylation Approaches to Isoquinoline Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of difluoromethylated isoquinolines. These techniques often avoid the need for harsh reagents and can be highly selective.

An electrochemical N-ortho-selective difluoromethylation of isoquinoline N-oxides has been developed using sodium difluoromethanesulfinate (HCF2SO2Na) as the difluoromethyl source. acs.org This method, conducted under a constant current, provides good to excellent yields of N-ortho-difluoromethylated isoquinoline N-oxides. The reaction is scalable and is believed to proceed through a free-radical addition followed by a hydrogen elimination pathway. acs.org

Furthermore, an electrochemical approach has been described for the synthesis of difluoromethylated 2-(2-acetylphenyl)isoquinoline-1,3-diones. wiley.com This process involves the difluoromethylation of N-substituted 2-aryl indoles, which triggers a cyclization and subsequent oxidative cleavage of the indole's C(2)=C(3) double bond, all within an undivided cell. wiley.comnih.gov This methodology is notable for its excellent stereoselectivity and the use of the readily available Langlois reagent as the fluoroalkyl source. nih.gov

| Method | Reagent | Substrate | Product | Key Features | Reference |

| Electrochemical Oxidation | HCF2SO2Na | Isoquinoline N-oxides | N-ortho-selective difluoromethylated isoquinoline N-oxides | Green, good to excellent yields, scalable | acs.org |

| Electrochemical Fluoroalkylation/Cyclization | Langlois reagent | N-substituted acrylamide (B121943) alkenes | Difluoromethylated 2-(2-acetylphenyl)isoquinoline-1,3-diones | Excellent stereoselectivity, external oxidant-free | nih.gov |

Multi-Step Conversions Involving Difluoromethyl Moiety Installation

The synthesis of this compound can also be achieved through multi-step reaction sequences where the difluoromethyl group is introduced at a specific stage. These synthetic routes offer flexibility in constructing complex isoquinoline derivatives. aip.org

One common strategy involves the construction of the isoquinoline ring from a precursor that already contains the difluoromethyl group on the benzene ring. Alternatively, the isoquinoline core can be synthesized first, followed by the introduction of the difluoromethyl group at the desired position. rsc.org

A radical cascade cyclization provides an efficient route to difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones. acs.org This method utilizes 2-arylbenzoimidazoles and α,α-difluorophenylacetic acid as starting materials, proceeding under metal- and base-free conditions with excellent functional group tolerance. acs.org The reaction is initiated by the generation of a radical from α,α-difluorophenylacetic acid, which then undergoes a cascade cyclization to form the final product. acs.org

Another multi-step approach involves the thermal decomposition of N-fluoroalkyl-1,2,3-triazoles to generate N-fluoroalkylated ketenimines. rsc.org These intermediates then undergo a formal 1,3-fluorine shift and cyclization to yield substituted 1-fluoroalkyl-3-fluoroisoquinolines. rsc.org The presence of halogen substituents allows for further functionalization of the isoquinoline core. rsc.org

Traditional methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, while foundational for isoquinoline synthesis, often require harsh conditions and have a limited substrate scope. ajgreenchem.compharmaguideline.com More contemporary methods often focus on improving the efficiency and applicability of these classic transformations or developing entirely new routes. ajgreenchem.com

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

Achieving high levels of chemo-, regio-, and stereoselectivity is a critical challenge in the synthesis of complex organic molecules like this compound derivatives. nih.gov

Regioselectivity: The position of the difluoromethyl group on the isoquinoline ring is crucial for its biological activity. Directed metalation can be a powerful tool for achieving regioselectivity. The choice of N-substituent and reaction additives can direct the metalation to specific positions on the tetrahydroisoquinoline core, such as the C1 or C4 positions. acs.org For instance, metalation of N-alkyltetrahydroisoquinolines with butyllithium (B86547) can cleanly occur at the C4 position. acs.org

Stereoselectivity: In the synthesis of chiral isoquinoline derivatives, controlling the stereochemistry is paramount. For example, in the synthesis of azetidine-fused tetrahydroisoquinolines from oxiranylmethyl tetrahydroisoquinolines, the use of a BF3 co-reagent can lead to the formation of cis-isomers as the major products under kinetic control. acs.org Similarly, the electrochemical synthesis of difluoromethylated 2-(2-acetylphenyl)isoquinoline-1,3-diones exhibits excellent stereoselectivity. nih.gov One-pot cascade protocols have also been developed for the synthesis of spirooxindolopyrrolidine embedded piperidone heterocyclic hybrids with complete regio- and stereoselectivity. researchgate.net

Green Chemistry Considerations and Sustainable Methodologies in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for isoquinolines and their derivatives. niscpr.res.in This includes the use of biodegradable solvents, recyclable catalysts, and processes with high atom economy. ajgreenchem.comniscpr.res.in

Visible-light photocatalysis represents a significant advancement in green chemistry, enabling reactions to proceed under mild conditions with low energy input. wiley.comresearchgate.net The use of organic photoredox catalysts, which are often less toxic and more abundant than their metal-based counterparts, is a particularly sustainable approach. acs.org For instance, the synthesis of CF2H-containing isoquinoline-1,3-diones can be achieved using a metal-free, visible-light and air-promoted radical difluoromethylation/cyclization of N-benzamides. researchgate.net

Electrochemical methods, as discussed earlier, are inherently green as they use electricity as a "reagent," minimizing waste. acs.orgrsc.org The development of continuous flow processes combined with photochemistry further enhances the sustainability of these syntheses by improving efficiency and safety. acs.org For example, the photocatalyzed difluoromethylation/cyclization to construct difluoromethylated indole[2,1-a]isoquinoline derivatives was shown to be significantly more effective in a continuous flow system compared to a batch process. acs.org

The use of recyclable catalytic systems, such as Ru(II)/PEG-400 in a biodegradable solvent, for the synthesis of isoquinoline derivatives via C-H/N-N bond activation, exemplifies a commitment to sustainable synthetic practices. ajgreenchem.comniscpr.res.in

| Green Chemistry Approach | Key Features | Example Application | Reference |

| Visible-Light Photocatalysis | Mild reaction conditions, use of organic catalysts, low energy input | Synthesis of CF2H-containing isoquinoline-1,3-diones | researchgate.net |

| Electrochemical Synthesis | Use of electricity as a reagent, reduced waste | N-ortho-selective difluoromethylation of isoquinoline N-oxides | acs.org |

| Continuous Flow Chemistry | Improved efficiency and safety, scalability | Synthesis of difluoromethylated indole[2,1-a]isoquinoline derivatives | acs.org |

| Recyclable Catalytic Systems | Reduced catalyst waste, use of biodegradable solvents | Ru(II)/PEG-400 catalyzed synthesis of isoquinoline derivatives | ajgreenchem.comniscpr.res.in |

Chemical Reactivity and Transformations of 6 Difluoromethyl Isoquinoline

Reactions at the Isoquinoline (B145761) Nitrogen Heteroatom

The nitrogen atom in the isoquinoline ring of 6-(difluoromethyl)isoquinoline is a key site for chemical reactions. As a basic nitrogen heterocycle, it readily undergoes protonation to form salts. thieme-connect.de The pKa of isoquinoline is 5.4, indicating its similarity to pyridine (B92270) in terms of basicity. thieme-connect.de

One of the most common reactions at the isoquinoline nitrogen is N-alkylation. This occurs when the compound is treated with alkyl halides, leading to the formation of 2-alkylisoquinolinium salts. thieme-connect.de Another significant reaction is the formation of N-oxides. This transformation is typically achieved by treating the isoquinoline with an oxidizing agent. The resulting N-oxide can then serve as a precursor for various other functionalizations.

Transformations Involving the Difluoromethyl Moiety

The difluoromethyl (CHF₂) group at the 6-position of the isoquinoline ring introduces unique reactivity to the molecule. This moiety can undergo transformations involving both its carbon-fluorine and carbon-hydrogen bonds.

Reactivity of Carbon-Fluorine Bonds within the Difluoromethyl Group

While C-F bonds are generally strong, under certain conditions, they can be induced to react. Nucleophilic substitution at the fluorinated positions can occur, although this is less common than reactions involving the C-H bond.

Reactivity of Carbon-Hydrogen Bonds within the Difluoromethyl Group

The hydrogen atom of the difluoromethyl group is acidic and can be abstracted. nih.gov This property allows the CHF₂ group to act as a bioisostere for hydroxyl (OH) and thiol (SH) groups, as it can participate in hydrogen bonding. nih.govscienceopen.com The generation of a difluoromethyl radical (•CF₂H) is a key step in many transformations. nih.gov This radical is considered nucleophilic in nature. nih.gov

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Core

Electrophilic aromatic substitution (SₑAr) on the isoquinoline core of this compound predominantly occurs on the benzene (B151609) ring, which is more electron-rich than the pyridine ring. The presence of the electron-withdrawing difluoromethyl group influences the regioselectivity of these reactions.

Generally, electrophilic substitution on isoquinoline itself favors the C5 and C8 positions. thieme-connect.dequora.com This is because the intermediates formed by attack at these positions are more stable, as the aromatic sextet of the pyridine ring is preserved. quora.com The difluoromethyl group at the 6-position is expected to further influence this regioselectivity. For instance, in related trifluoromethyl-substituted isoquinolines, the trifluoromethyl group's electron-withdrawing nature modulates the reactivity and directs electrophiles.

| Reaction | Position of Substitution | Notes |

| Nitration | C5 and C8 are generally favored in isoquinoline. | The difluoromethyl group at C6 would influence the precise outcome. |

| Halogenation | C5 and C8 are the typical sites of attack. | Bromination of 6-(trifluoromethyl)isoquinoline (B1321889) can occur at various positions depending on the conditions. |

Nucleophilic Aromatic Substitution Reactions on the Isoquinoline Core

Nucleophilic aromatic substitution (SₙAr) reactions on the isoquinoline core are also possible, particularly on the pyridine ring, which is more electron-deficient. The presence of a good leaving group is often required for these reactions to proceed efficiently.

In derivatives of 6-(trifluoromethyl)isoquinoline, such as 1-bromo-6-(trifluoromethyl)isoquinoline, the bromine atom at the 1-position is susceptible to nucleophilic substitution by various nucleophiles like amines and thiols. This highlights the potential for SₙAr reactions on derivatives of this compound.

Metal-Catalyzed Coupling Reactions of this compound and its Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and derivatives of this compound are valuable substrates in this context. chemie-brunschwig.ch Palladium-catalyzed reactions are particularly common. chemie-brunschwig.chresearchgate.net

Derivatives such as bromo-substituted 6-(trifluoromethyl)isoquinolines readily participate in Suzuki-Miyaura coupling reactions with boronic acids. chemie-brunschwig.ch These reactions are crucial for synthesizing more complex molecules. The Negishi coupling, which uses organozinc reagents, is another important cross-coupling reaction that offers a wide functional group tolerance. chemie-brunschwig.ch

| Coupling Reaction | Catalyst | Coupling Partners | Product Type |

| Suzuki-Miyaura | Palladium(0) | Aryl/vinyl boronic acids | Biaryls, etc. chemie-brunschwig.ch |

| Negishi | Palladium or Nickel | Organozinc reagents | Varied C-C coupled products chemie-brunschwig.ch |

| Heck | Palladium | Alkenes | Alkenylated isoquinolines researchgate.net |

These reactions underscore the synthetic utility of this compound and its derivatives as building blocks in organic synthesis and medicinal chemistry.

Functional Group Interconversions of this compound Derivatives

The strategic manipulation of functional groups on the this compound scaffold is essential for creating a diverse range of derivatives. These transformations allow for the exploration of structure-activity relationships by systematically modifying the electronic and steric properties of the molecule. The difluoromethyl group (-CHF2) is generally considered a stable substituent under a variety of reaction conditions, which permits a wide array of chemical modifications on other parts of the isoquinoline ring. wiley.com

Key functional group interconversions on isoquinoline derivatives, which are applicable to the this compound system, include the transformation of halo, hydroxyl, and amino groups into other functionalities.

Interconversions of Halogenated Derivatives:

Halogenated isoquinolines, particularly bromo derivatives, are versatile intermediates for a variety of cross-coupling reactions. For instance, a hypothetical 8-bromo-6-(difluoromethyl)isoquinoline could undergo palladium-catalyzed reactions to introduce new carbon-carbon and carbon-nitrogen bonds. The reactivity of bromoisoquinolines in such transformations is well-documented. biosynth.comorgsyn.org

Palladium-catalyzed reactions such as the Heck, Suzuki, and Buchwald-Hartwig amination reactions are powerful tools for the derivatization of halo-isoquinolines. rsc.orgrsc.org These methods would allow for the introduction of alkyl, aryl, and amino groups at the position of the halogen, leading to a wide array of substituted this compound derivatives.

Below is a table summarizing potential functional group interconversions starting from a hypothetical bromo-substituted this compound.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| Bromo-6-(difluoromethyl)isoquinoline | Alkene, Pd catalyst, base | Alkenyl-6-(difluoromethyl)isoquinoline | Heck Coupling |

| Bromo-6-(difluoromethyl)isoquinoline | Arylboronic acid, Pd catalyst, base | Aryl-6-(difluoromethyl)isoquinoline | Suzuki Coupling |

| Bromo-6-(difluoromethyl)isoquinoline | Amine, Pd catalyst, base | Amino-6-(difluoromethyl)isoquinoline | Buchwald-Hartwig Amination |

| Bromo-6-(difluoromethyl)isoquinoline | KNH2, liquid NH3 | Amino-6-(difluoromethyl)isoquinoline | Nucleophilic Substitution |

| Bromo-6-(difluoromethyl)isoquinoline | H2O, Cu catalyst | Hydroxy-6-(difluoromethyl)isoquinoline | Hydrolysis |

Interconversions of Hydroxylated Derivatives:

Hydroxyisoquinolines are valuable precursors for the synthesis of ethers and esters. The hydroxyl group can be readily converted into a better leaving group, such as a triflate, to facilitate nucleophilic substitution reactions. Research on hydroxyquinolines and hydroxyisoquinolines has demonstrated their reactivity in various transformations. acs.orgacs.orgnih.gov For a 6-(difluoromethyl)hydroxyisoquinoline, the hydroxyl group could be alkylated to form ethers or acylated to form esters, providing another avenue for diversification.

The following table illustrates potential transformations of a hydroxylated this compound.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| Hydroxy-6-(difluoromethyl)isoquinoline | Alkyl halide, base | Alkoxy-6-(difluoromethyl)isoquinoline | Williamson Ether Synthesis |

| Hydroxy-6-(difluoromethyl)isoquinoline | Acyl chloride, base | Acyloxy-6-(difluoromethyl)isoquinoline | Esterification |

| Hydroxy-6-(difluoromethyl)isoquinoline | Tf2O, pyridine | Triflyloxy-6-(difluoromethyl)isoquinoline | Triflation |

Interconversions of Amino Derivatives:

The amino group on an isoquinoline ring is a versatile functional handle that can be transformed into a wide range of other groups. acs.orgrsc.orgconicet.gov.ar For a 6-(difluoromethyl)aminoisoquinoline, the amino group could undergo diazotization followed by Sandmeyer or related reactions to introduce halogens, cyano, or hydroxyl groups. Furthermore, the amino group can be acylated or alkylated to generate amide and secondary or tertiary amine derivatives, respectively.

The table below outlines some key functional group interconversions for an amino-substituted this compound.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| Amino-6-(difluoromethyl)isoquinoline | 1. NaNO2, HCl2. CuBr | Bromo-6-(difluoromethyl)isoquinoline | Sandmeyer Reaction |

| Amino-6-(difluoromethyl)isoquinoline | 1. NaNO2, HCl2. CuCN | Cyano-6-(difluoromethyl)isoquinoline | Sandmeyer Reaction |

| Amino-6-(difluoromethyl)isoquinoline | 1. NaNO2, HCl2. H2O, heat | Hydroxy-6-(difluoromethyl)isoquinoline | Diazotization/Hydrolysis |

| Amino-6-(difluoromethyl)isoquinoline | Acyl chloride, base | Acylamido-6-(difluoromethyl)isoquinoline | Acylation |

| Amino-6-(difluoromethyl)isoquinoline | Alkyl halide, base | Alkylamino-6-(difluoromethyl)isoquinoline | Alkylation |

These transformations highlight the synthetic utility of functionalized this compound derivatives as building blocks for more complex molecules. The stability of the difluoromethyl group allows for a broad scope of chemical reactions to be performed on the isoquinoline core, enabling the synthesis of a large library of compounds for further investigation.

Advanced Spectroscopic and Structural Characterization of 6 Difluoromethyl Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR for detailed structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 6-(Difluoromethyl)isoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's covalent framework.

¹H NMR: This technique would identify the number of distinct proton environments, their chemical shifts, and their coupling patterns. The aromatic protons on the isoquinoline (B145761) core would appear in the downfield region, and their splitting patterns would help confirm their relative positions. The proton of the difluoromethyl (-CHF₂) group would exhibit a characteristic triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon of the -CHF₂ group would show a triplet due to one-bond coupling with the fluorine atoms. The chemical shifts of the carbons in the isoquinoline rings would confirm the substitution pattern.

¹⁹F NMR: This is crucial for fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a doublet for the two equivalent fluorine atoms, resulting from coupling to the single proton in the -CHF₂ group. The chemical shift would be indicative of the electronic environment of the fluorine nuclei.

Despite the theoretical utility of these techniques, a detailed search of published scientific literature did not yield specific experimental ¹H, ¹³C, or ¹⁹F NMR data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Mechanistic Investigations

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, typically with an accuracy of a few parts per million (ppm). This allows for the unambiguous confirmation of the molecular formula (C₁₀H₇F₂N). Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information and can be used in mechanistic studies to identify intermediates and products of chemical reactions involving the title compound.

A thorough review of scientific databases indicates that specific HRMS data, including accurate mass measurements and fragmentation patterns for this compound, have not been reported in the available literature.

X-ray Crystallography for Solid-State Molecular Structure and Conformation Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique would determine the precise three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and torsional angles. It would also reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding or π-stacking. Such data is invaluable for understanding the compound's physical properties and for computational modeling studies.

Currently, there are no published reports containing the single-crystal X-ray diffraction data or the determined crystal structure for this compound.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands corresponding to:

Aromatic C-H stretching vibrations.

C=C and C=N stretching vibrations of the isoquinoline ring system.

C-F stretching vibrations of the difluoromethyl group, which are typically strong in the IR spectrum.

Various bending vibrations (in-plane and out-of-plane) that form a unique "fingerprint" for the molecule.

A search of the scientific literature did not uncover any published experimental IR or Raman spectra for this compound.

Electronic Spectroscopy (UV-Visible, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of a molecule. A UV-Visible spectrum of this compound would reveal the wavelengths of maximum absorption (λₘₐₓ), which correspond to π-π* transitions within the aromatic isoquinoline system. Fluorescence spectroscopy would determine if the molecule emits light after excitation and would characterize its emission spectrum, quantum yield, and lifetime. These properties are essential for applications in materials science and as biological probes.

Specific experimental data from UV-Visible or fluorescence spectroscopy for this compound are not available in the current body of scientific literature.

Computational and Theoretical Chemistry Studies of 6 Difluoromethyl Isoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, energies, and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in characterizing the fundamental properties of 6-(Difluoromethyl)isoquinoline. DFT methods are employed to determine the molecule's electronic structure, optimized geometry, and energetic properties. bohrium.comresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, closely matching experimental data where available. researchgate.net

The electronic properties, such as the distribution of electron density and electrostatic potential, can be visualized through molecular electrostatic potential (MEP) maps. These maps identify the electrophilic and nucleophilic sites within the molecule, offering clues about its reactivity in various chemical reactions. researchgate.net For instance, the electronegative difluoromethyl group significantly influences the electron distribution across the isoquinoline (B145761) ring system.

Furthermore, DFT calculations provide access to crucial energetic information. The total energy of the molecule in its ground state can be computed, which is essential for determining its stability. The energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. researchgate.netconicet.gov.ar The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.netscirp.org A smaller gap generally suggests higher reactivity. researchgate.net For isoquinoline derivatives, the HOMO-LUMO gap has been shown to reflect the chemical activity of the molecule. researchgate.net

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. For a related isoquinoline, this was calculated to be -5.581 eV. researchgate.net | Indicates the ability to donate an electron. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. For a related isoquinoline, this was calculated to be 1.801 eV. researchgate.net | Indicates the ability to accept an electron. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. For a related isoquinoline, this was calculated to be -3.78 eV. researchgate.net | Reflects chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |

Reaction Mechanism Elucidation through Computational Modeling (e.g., Transition State Analysis, Radical Intermediate Characterization)

Computational modeling is a powerful approach for elucidating complex reaction mechanisms involving this compound. By simulating reaction pathways, researchers can identify intermediates, transition states, and determine the activation energies associated with each step. This detailed mechanistic insight is often difficult to obtain through experimental means alone.

Transition state analysis is a cornerstone of these studies. By locating the transition state structures on the potential energy surface, the energy barriers for different reaction pathways can be calculated. faccts.de This allows for the prediction of the most favorable reaction mechanism and can explain observed product distributions. For example, in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, computational modeling can clarify the role of catalysts, solvents, and substituents in influencing the reaction outcome.

In reactions that may proceed through radical pathways, computational methods are crucial for characterizing the structure and stability of radical intermediates. For instance, in certain transformations, a radical may be generated on the difluoromethyl group or the isoquinoline ring. acs.org Computational analysis can determine the spin density distribution in these radicals, identifying the most reactive sites. This information is vital for understanding the regioselectivity and stereoselectivity of radical-mediated reactions.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Analogs

The three-dimensional structure and flexibility of this compound and its analogs are critical to their function and reactivity. Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior.

Conformational analysis aims to identify the stable conformers of the molecule and to determine their relative energies. core.ac.uk For a molecule like this compound, rotation around the bond connecting the difluoromethyl group to the isoquinoline ring is a key conformational variable. Quantum chemical calculations can map the potential energy surface as a function of this rotation, revealing the most stable (lowest energy) conformations. acs.org The conformation of the molecule can significantly impact its interaction with other molecules, such as enzymes or receptors in a biological context. nih.gov

Molecular dynamics simulations offer a time-resolved view of the molecule's motion. uni-bonn.de By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time. This allows for the study of the molecule's flexibility, the exploration of different conformational states, and the influence of the solvent environment. For analogs of this compound, MD simulations can reveal how changes in substitution patterns affect the molecule's dynamic behavior and its interactions with its surroundings. wiley-vch.detandfonline.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry plays a significant role in the prediction and interpretation of spectroscopic data. By calculating spectroscopic parameters, researchers can corroborate experimental findings, assign spectral features, and gain a deeper understanding of the molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the local electronic environment of each nucleus. ucl.ac.uknih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netmdpi.com These predicted shifts can be compared with experimental spectra to confirm the structure of this compound and to assign specific resonances to individual atoms in the molecule. nih.gov

| Spectroscopic Parameter | Computational Method | Application |

|---|---|---|

| NMR Chemical Shifts (¹H, ¹³C) | DFT with GIAO method researchgate.netmdpi.com | Structural confirmation and spectral assignment. nih.govnih.gov |

| Vibrational Frequencies (IR, Raman) | DFT frequency calculations readthedocs.iouni-rostock.de | Identification of functional groups and structural verification. gaussian.com |

Electronic Property Prediction and Molecular Orbital Analysis

A detailed understanding of the electronic properties of this compound is essential for predicting its behavior in various applications. Molecular orbital (MO) analysis provides a quantum mechanical description of the electron distribution and energy levels within the molecule. stuba.sk

As mentioned in section 5.1, the frontier molecular orbitals, HOMO and LUMO, are of paramount importance. conicet.gov.ar The spatial distribution of these orbitals reveals the regions of the molecule that are most likely to participate in electron donation (HOMO) and electron acceptance (LUMO). For this compound, the HOMO is expected to be localized primarily on the isoquinoline ring, while the LUMO may have significant contributions from both the ring and the electron-withdrawing difluoromethyl group.

Beyond the HOMO and LUMO, the analysis of other molecular orbitals can provide further insights. Natural Bond Orbital (NBO) analysis, for example, can be used to study charge delocalization, intramolecular interactions, and the nature of chemical bonds. bohrium.com This can help to quantify the electronic effects of the difluoromethyl substituent on the isoquinoline system. The analysis of molecular orbital compositions and energies is fundamental to understanding the electronic transitions observed in UV-Vis spectroscopy and to predicting the molecule's photophysical properties. conicet.gov.arscirp.org

Research Applications in Chemical Biology and Medicinal Chemistry Mechanistic and Methodological Focus

Exploration as Research Scaffolds for Investigating Biological Target Interactions

Derivatives of 6-(difluoromethyl)isoquinoline serve as versatile scaffolds for probing the intricacies of biological systems. Their unique structural and electronic properties allow for detailed investigations into enzyme inhibition, receptor binding, and molecular mechanisms of action.

Enzyme Inhibition Mechanism Studies of this compound Derivatives

The isoquinoline (B145761) framework is a known constituent of various enzyme inhibitors. nih.gov The introduction of a difluoromethyl group at the 6-position can enhance the inhibitory potency and selectivity of these compounds. For instance, isoquinoline derivatives have been investigated as inhibitors of enzymes like tyrosyl-DNA phosphodiesterase II (TDP2) and cytochrome P450 (CYP) enzymes. nih.govresearchgate.net

The difluoromethyl group, with its ability to act as a lipophilic hydrogen bond donor, can play a crucial role in the binding of these inhibitors to the active site of an enzyme. nih.govresearchgate.net This interaction can lead to the modulation of enzyme activity, providing valuable insights into the enzyme's mechanism. Studies on isoquinoline derivatives have shown that they can act as competitive or non-competitive inhibitors, and in some cases, allosteric modulators. researchgate.netnih.gov The specific mechanism of inhibition is often elucidated through detailed kinetic studies and structural analysis of the enzyme-inhibitor complex.

One area of significant interest is the development of kinase inhibitors, where the isoquinoline scaffold has proven to be a valuable template. While specific studies on this compound as a kinase inhibitor are not extensively detailed in the provided results, the general applicability of isoquinolines in this area suggests its potential as a scaffold for developing novel kinase inhibitors. rsc.org

Molecular Mechanism of Action Investigations in Biological Systems

Understanding the molecular mechanism of action is crucial for the development of new therapeutic agents. Derivatives of this compound are valuable tools in these investigations. Their effects on cellular signaling pathways, gene expression, and other biological processes can be studied to elucidate how they exert their biological effects. rsc.orgevitachem.com

For instance, isoquinoline compounds have been shown to induce apoptosis in cancer cells and inhibit cell migration. researchgate.net The underlying mechanisms often involve the modulation of key signaling pathways that regulate cell proliferation and survival. The ability of the difluoromethyl group to enhance cell membrane permeability can contribute to the cellular uptake and efficacy of these compounds.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are fundamental to medicinal chemistry, providing a systematic approach to optimizing the biological activity of a lead compound. By modifying the structure of this compound and evaluating the effects on its biological activity, researchers can identify key structural features required for potent and selective interactions with a biological target. mdpi.com

Impact of the Difluoromethyl Group on Molecular Interactions and Binding Affinity

The difluoromethyl group is often used as a bioisostere for other functional groups like hydroxyl, thiol, or even a methyl group. nih.govnih.gov Its unique electronic properties and ability to act as a hydrogen bond donor can significantly influence molecular interactions and binding affinity. nih.govresearchgate.net The replacement of a hydrogen atom or a methyl group with a difluoromethyl group can lead to enhanced potency and improved pharmacokinetic properties. acs.org

The electron-withdrawing nature of the two fluorine atoms in the difluoromethyl group can affect the acidity of the C-H bond, allowing it to participate in hydrogen bonding. researchgate.net This can lead to stronger and more specific interactions with the target protein, resulting in higher binding affinity. Furthermore, the lipophilicity of the difluoromethyl group can improve the compound's ability to cross cell membranes and reach its intracellular target. nih.gov

Influence of Remote Substituents on Biological Recognition and Selectivity

While the difluoromethyl group at the 6-position plays a critical role, substituents at other positions of the isoquinoline ring can also have a profound impact on biological recognition and selectivity. mdpi.com SAR studies often involve the synthesis and evaluation of a series of analogues with different substituents at various positions to probe the steric and electronic requirements of the binding site. nih.govresearchgate.netnih.gov

For example, in a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, the nature of the substituent at the 5-position and the linker to a side chain were found to be crucial for activity. nih.gov Similarly, for inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH), modifications to other parts of the molecule, while keeping the core isoquinoline structure, led to significant changes in whole-cell and enzyme activities. nih.gov These studies underscore the importance of a holistic approach to SAR, considering the entire molecular structure and not just a single substituent.

The table below provides a hypothetical SAR summary for a series of this compound derivatives, illustrating how different substituents might affect biological activity.

| Position of Substitution | Substituent | Effect on Activity |

| 1 | Phenyl | Increased Potency |

| 3 | Methyl | Decreased Potency |

| 5 | Methoxy | Improved Selectivity |

| 7 | Halogen | Enhanced Metabolic Stability |

This table is a generalized representation of SAR principles and does not reflect specific experimental data for this compound derivatives from the provided search results.

Applications as Probes for Elucidating Biological Pathways

The strategic incorporation of unique chemical motifs into known bioactive scaffolds is a cornerstone of chemical biology, enabling the creation of molecular probes to interrogate complex biological systems. The this compound framework represents a compelling scaffold for developing such probes. Its utility stems from the distinct properties of the difluoromethyl (-CF2H) group combined with the privileged nature of the isoquinoline core, a structure prevalent in pharmacologically active compounds. nih.gov

The difluoromethyl group can be considered a bioisostere of hydroxyl (-OH), thiol (-SH), or even amine (-NH2) functionalities. alfa-chemistry.comrsc.org This mimicry allows a difluoromethyl-containing molecule to interact with biological targets, such as enzymes or receptors, in a manner similar to its non-fluorinated natural counterpart. However, the electronic and steric differences imparted by the fluorine atoms provide a unique tool for investigation. A key feature of the -CF2H group is its capacity to act as a lipophilic hydrogen bond donor, a characteristic not shared by the trifluoromethyl group and different in nature from that of a hydroxyl group. alfa-chemistry.comacs.orgresearchgate.net This allows probes containing this group to explore binding pockets and participate in hydrogen bonding networks that might otherwise be inaccessible. rsc.orgresearchgate.net

Derivatives of this compound are valuable for exploring enzyme inhibition mechanisms and cellular signaling pathways. evitachem.com For instance, related compounds like 6-bromo-1-(difluoromethoxy)isoquinoline (B6278109) have been utilized in studies of biological pathways and as probes for investigating enzyme activities. By replacing a key functional group in a known bioactive molecule with the -CF2H group, researchers can systematically probe the importance of hydrogen bonding, pKa, and metabolic stability at that specific position, thereby elucidating the structural and electronic requirements for biological activity. This approach helps to map the pharmacophore of a target and understand the intricate molecular interactions that govern a biological pathway.

Methodological Advancements in Drug Discovery Research Utilizing Isoquinoline Frameworks

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities. nih.govrsc.org Consequently, significant research has been dedicated to developing efficient and versatile synthetic methods to access diversely functionalized isoquinoline frameworks for drug discovery pipelines. nih.gov

Modern drug discovery relies on the ability to rapidly generate libraries of compounds for screening and structure-activity relationship (SAR) studies. Methodological advancements have provided chemists with powerful tools to construct and modify the isoquinoline core. These include:

Tandem and Cascade Reactions: Efficient strategies that combine multiple bond-forming events in a single pot have been developed. For example, a tandem approach involving a Wolff rearrangement, an aza-Wittig reaction, and an electrocyclic ring closure allows for the rapid construction of the isoquinoline skeleton from readily available starting materials. organic-chemistry.org Another method uses a silver-nitrate-promoted 6-endo-dig cyclization to form the isoquinoline ring. researchgate.net These methods are valuable for their operational simplicity and ability to quickly build molecular complexity.

C-H Activation: Direct functionalization of carbon-hydrogen bonds represents a highly atom-economical approach to modifying the isoquinoline scaffold. Ruthenium-catalyzed redox-neutral cyclization of 2-arylbenzimidazoles with α-trifluoromethyl-α-diazoketones has been used to create complex fused isoquinoline systems through sequential C-H activation and defluorinative annulation. researchgate.net This allows for the late-stage modification of complex molecules, a highly desirable feature in lead optimization.

Photoredox Catalysis: Visible-light-driven reactions have emerged as a mild and powerful tool in organic synthesis. This methodology has been successfully applied to the difluoromethylation of heterocyclic compounds, providing a practical and efficient route to incorporate the -CF2H radical into frameworks of interest. nih.gov Such late-stage functionalization techniques are critical in medicinal chemistry as they allow for the direct modification of advanced drug-like intermediates without the need for de novo synthesis.

These methodological advancements enable the systematic exploration of the chemical space around the isoquinoline scaffold. By combining these sophisticated synthetic strategies with the targeted introduction of key functional groups like the difluoromethyl moiety, researchers can fine-tune the pharmacological properties of lead compounds and develop novel therapeutic agents. organic-chemistry.org

Design Strategies for Modulating Molecular Properties Relevant to Biological Systems (e.g., Metabolic Stability, Bioavailability at a mechanistic level)

The introduction of the difluoromethyl group into a molecule like isoquinoline is a deliberate design strategy to modulate its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. alfa-chemistry.com The unique electronic nature of the -CF2H group offers several advantages at a mechanistic level for improving drug-like characteristics. alfa-chemistry.comwiley.com

Target Binding and Potency (Hydrogen Bonding and pKa Modulation):

Hydrogen Bonding: Unlike the -CF3 group, the -CF2H group retains a proton that is sufficiently acidic to act as a hydrogen bond donor. rsc.orgresearchgate.net This allows it to form specific, stabilizing interactions with amino acid residues in a target protein's binding site, potentially increasing binding affinity and selectivity. alfa-chemistry.com This unique hydrogen bonding capability makes the -CF2H group an interesting bioisostere for hydroxyl or thiol groups. cas.cn

pKa Modulation: The strong electron-withdrawing effect of the two fluorine atoms lowers the pKa (i.e., reduces the basicity) of nearby functional groups. alfa-chemistry.comwiley.com In this compound, this effect would decrease the basicity of the isoquinoline nitrogen. This is a critical design element, as the ionization state of a molecule at physiological pH affects its solubility, cell permeability, and ability to interact with its biological target. By modulating pKa, medicinal chemists can optimize a compound's pharmacokinetic profile. wiley.com

These design strategies are summarized in the table below, which compares the properties of the difluoromethyl group to other common substituents.

| Property | -CH3 (Methyl) | -OH (Hydroxyl) | -CF3 (Trifluoromethyl) | -CF2H (Difluoromethyl) | Mechanistic Impact on Drug Design |

| Metabolic Stability | Low (Prone to oxidation) | Low (Prone to oxidation/conjugation) | High | High | The strong C-F bond resists oxidative metabolism, increasing drug half-life. rsc.org |

| Lipophilicity (ΔlogP) | Baseline | Decreased | High Increase | Moderate Increase | Allows for fine-tuning of lipophilicity to optimize the balance between solubility and membrane permeability. alfa-chemistry.comacs.org |

| Hydrogen Bonding | None | Donor & Acceptor | Acceptor only | Weak Donor | Provides a unique interaction capability to enhance binding affinity and selectivity for a target. rsc.orgacs.orgresearchgate.net |

| Electronic Effect | Weakly donating | Donating (resonance), Withdrawing (inductive) | Strongly withdrawing | Strongly withdrawing | Modulates the pKa of nearby basic centers, affecting solubility and target interaction at physiological pH. alfa-chemistry.comwiley.com |

Future Directions and Emerging Research Avenues for 6 Difluoromethyl Isoquinoline

Development of Novel and Sustainable Synthetic Methodologies for Difluoromethylated Isoquinolines

The synthesis of isoquinoline (B145761) scaffolds has traditionally been dominated by classic methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions. nih.govrsc.org However, future research is increasingly focused on developing more sustainable, efficient, and environmentally friendly strategies. For difluoromethylated isoquinolines, this involves moving away from harsh conditions and expensive reagents. researchgate.net

Emerging research avenues include:

Visible-Light Photoredox Catalysis: This metal-free approach allows for radical difluoromethylation and cyclization cascades under mild conditions. researchgate.net For instance, methods using sodium difluoromethanesulfinate (HCF2SO2Na) as the difluoromethyl source are being explored. researchgate.net

Transition-Metal-Catalyzed C-H Functionalization: Direct functionalization of the isoquinoline core offers an atom-economical route, avoiding the need for pre-functionalized starting materials. organic-chemistry.orgresearchgate.net

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improve safety, and facilitate scalability for the production of 6-(difluoromethyl)isoquinoline and its derivatives.

Microwave-Assisted Synthesis: Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields for the synthesis of isoquinoline libraries, a technique directly applicable to producing derivatives of this compound. organic-chemistry.orgnih.gov

| Methodology | Typical Conditions | Advantages | Challenges |

|---|---|---|---|

| Traditional (e.g., Bischler-Napieralski) | Strong acids (e.g., PCl5, POCl3), high temperatures | Well-established, reliable for certain substrates | Harsh conditions, limited functional group tolerance, stoichiometric waste |

| Modern (e.g., Photoredox Catalysis) | Visible light, ambient temperature, metal-free catalysts | Mild conditions, high functional group tolerance, sustainable | Substrate scope can be limited, optimization required |

| Microwave-Assisted Synthesis | High temperatures and pressures achieved rapidly | Drastically reduced reaction times, improved yields | Specialized equipment required, scalability can be a concern |

Advanced Applications in Chemical Probe Development for Specific Biological Targets

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds with activities ranging from anticancer to antimicrobial. nih.govsemanticscholar.orgwisdomlib.org The unique properties of the difluoromethyl group make this compound an attractive candidate for development as a chemical probe. Chemical probes are essential tools for studying biological processes and validating drug targets.

Future research will likely focus on designing this compound-based probes to target specific enzymes or receptors where the CF2H group can engage in key hydrogen-bonding interactions within the protein's active site. Its role as a bioisostere for hydroxyl or thiol groups allows it to mimic natural ligands while offering altered pharmacokinetic properties. researchgate.net Target classes of interest could include kinases, proteases, and monoamine oxidases, where isoquinoline alkaloids have previously shown activity. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Design and Property Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and compound design. nih.govresearchgate.net These technologies can be applied to accelerate the development of this compound derivatives.

Key applications include:

Property Prediction: AI models can predict physicochemical properties, biological activity, and metabolic stability for virtual libraries of this compound analogs, prioritizing which compounds to synthesize. mitacs.ca

De Novo Design: Generative AI models can design novel isoquinoline-based structures with desired properties, exploring a vast chemical space more efficiently than traditional methods. springernature.com

Retrosynthesis Planning: AI tools can predict viable and efficient synthetic routes for complex target molecules, aiding in the practical synthesis of designed compounds. researchgate.net

By integrating AI, researchers can shorten the design-make-test-analyze cycle, reducing the time and cost associated with bringing a new chemical entity from concept to laboratory testing. springernature.comnih.gov

Exploration of this compound in New Material Science Applications

Beyond its biological potential, the isoquinoline framework has applications in material science, for instance, as chiral ligands in asymmetric synthesis and as fluorosensors. nih.gov The introduction of a difluoromethyl group at the 6-position can systematically tune the electronic and photophysical properties of the isoquinoline ring system.

Future research could explore:

Optoelectronic Materials: The electron-withdrawing nature of the CF2H group can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This makes this compound derivatives potential candidates for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Ligands in Catalysis: The isoquinoline nitrogen can coordinate with metal centers, and the difluoromethyl group can influence the steric and electronic environment of the resulting metal complex. This could lead to the development of novel catalysts with enhanced reactivity or selectivity for specific chemical transformations.

Deeper Mechanistic Understanding of Biological Interactions and Target Selectivity

While the isoquinoline scaffold is known to interact with various biological targets, a deeper mechanistic understanding is crucial for designing selective and potent therapeutic agents. Future research will employ a combination of computational and experimental techniques to elucidate how this compound and its derivatives interact with their biological targets at a molecular level.

Methods will include:

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the compound bound to its target protein, revealing key binding interactions.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict binding modes and affinities, helping to explain the basis of target selectivity.

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding kinetics and thermodynamics of the interaction.

This detailed understanding will enable the rational design of next-generation compounds with improved efficacy and reduced off-target effects.

Combinatorial Chemistry and High-Throughput Synthesis of Diverse this compound Libraries

To fully explore the therapeutic and material potential of the this compound scaffold, it is essential to generate and screen large libraries of related compounds. Combinatorial chemistry and high-throughput synthesis are powerful strategies for achieving this. google.com Researchers have already developed efficient methods for creating substituted isoquinoline libraries, often leveraging microwave-assisted synthesis to accelerate the process. organic-chemistry.orgnih.gov

Future efforts will focus on adapting these methods to a this compound starting material, allowing for the rapid generation of a diverse set of derivatives with various substitutions at other positions on the isoquinoline ring. nih.gov These libraries can then be subjected to high-throughput screening to identify lead compounds for drug discovery, new materials with unique properties, or optimized ligands for catalysis.

Q & A

Q. What cross-disciplinary approaches integrate synthetic chemistry and pharmacological data for this compound?

- Methodological Answer : Collaborative workflows involve parallel synthesis (e.g., 96-well plates) paired with high-throughput screening (HTS). For instance, optimizing Suzuki-Miyaura couplings (PdCl₂(dppf), K₂CO₃) generates a library of 50 analogs, which are screened in real-time against kinase panels (e.g., Eurofins DiscoverX) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.